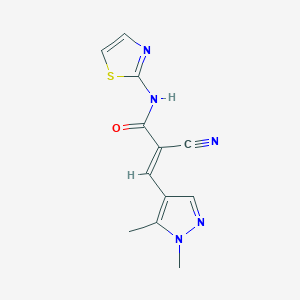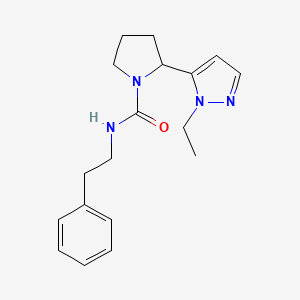![molecular formula C22H20O3 B4594683 3-[(3-phenyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4594683.png)
3-[(3-phenyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-[(3-phenyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C22H20O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.14124450 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry in Synthesis
The catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation (MWI) showcases an environmentally friendly approach. This method, highlighted by He et al. (2012), features intramolecular Diels–Alder reactions and oxidation using aqueous H2O2, presenting a green chemistry perspective to the synthesis of complex organic structures (He et al., 2012).
Molecular Docking and Pharmacological Studies
Research by Lal et al. (2018) on new thiopyrimidine derivatives synthesized from 3-(6-Substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one reveals their moderate to good antibacterial properties. These findings are supported by molecular docking studies, which show potential inhibition and selectivity toward CDK2 transferase inhibitors, indicating a valuable application in the development of new antimicrobial agents (Lal, Paliwal, & Bagade, 2018).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds, which exhibited significant antibacterial and antifungal activities. The study also utilized docking studies to analyze the compounds' interactions with oxidoreductase proteins, demonstrating their potential as effective antimicrobial agents (Mandala et al., 2013).
Novel Crown Ethers Synthesis
Bulut and Erk (2001) developed 3-phenyl chromenone-crown ethers, showcasing the synthesis of complex molecules that can be used in various applications, including the study of cation association constants. These compounds have potential applications in analytical chemistry and materials science (Bulut & Erk, 2001).
Fluorescence Material Applications
Duan et al. (2021) discussed a DBU-mediated cascade strategy for constructing a functionalized benzo[c]chromen-6-one core. This method highlights the structural diversity and good functional group tolerance of the resulting compounds, which exhibit fluorescence properties. These properties suggest potential applications in developing fluorescent materials, indicating a novel application area for such compounds (Duan et al., 2021).
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22-20-11-5-4-10-18(20)19-13-12-17(15-21(19)25-22)24-14-6-9-16-7-2-1-3-8-16/h1-3,6-9,12-13,15H,4-5,10-11,14H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMVJBWOFCAOF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4594608.png)
![4-fluoro-N-[[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4594610.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4594614.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4594623.png)
![2-(benzylthio)-N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B4594629.png)

![(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4594645.png)
![N-{(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B4594647.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4594648.png)

![4-[(2-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4594656.png)
![5-[5-amino-3-(4-aminophenyl)-1H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid](/img/structure/B4594658.png)

![3-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B4594667.png)
